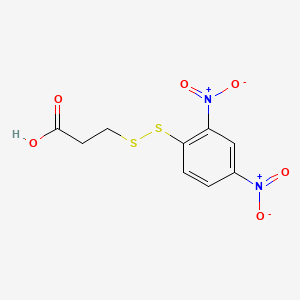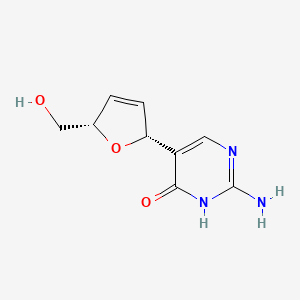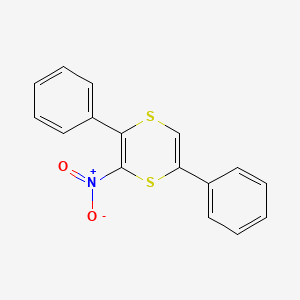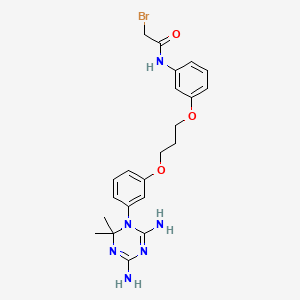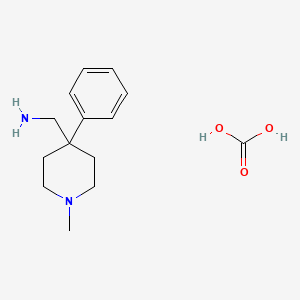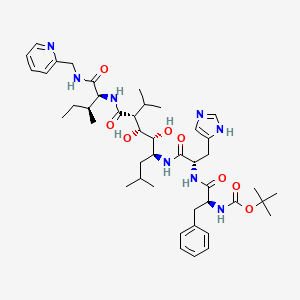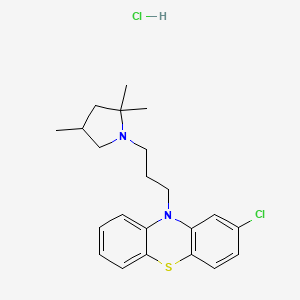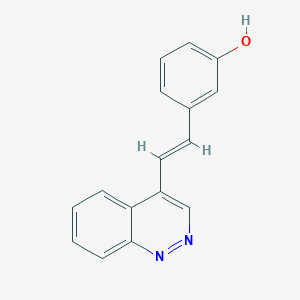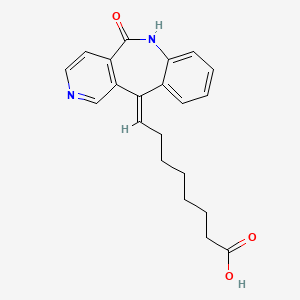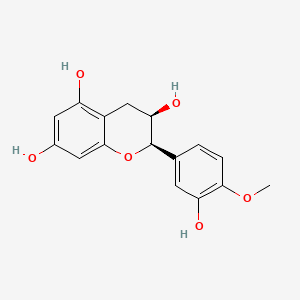
4'-O-Methyl-(-)-epicatechin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-O-Methyl-(-)-epicatechin is a naturally occurring flavonoid, a type of compound widely found in various plants. It is a derivative of epicatechin, which is known for its antioxidant properties. This compound has garnered significant interest due to its potential health benefits and applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4’-O-Methyl-(-)-epicatechin typically involves the methylation of epicatechin. One common method is the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethyl sulfoxide at elevated temperatures.
Industrial Production Methods: Industrial production of 4’-O-Methyl-(-)-epicatechin can be achieved through biotechnological methods, such as the use of genetically modified microorganisms that can produce the compound from simpler precursors. Enzymatic methods are also employed, where specific enzymes catalyze the methylation of epicatechin.
Analyse Chemischer Reaktionen
Types of Reactions: 4’-O-Methyl-(-)-epicatechin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are reactive intermediates.
Reduction: The compound can be reduced to its corresponding dihydro derivative.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Methyl iodide and potassium carbonate are used for methylation reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Methylated derivatives, such as 4’-O-Methyl-(-)-epicatechin.
Wissenschaftliche Forschungsanwendungen
4’-O-Methyl-(-)-epicatechin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of flavonoids in various chemical reactions.
Biology: The compound is studied for its antioxidant properties and its role in protecting cells from oxidative stress.
Medicine: Research has shown potential benefits in cardiovascular health, neuroprotection, and anti-inflammatory effects.
Industry: It is used in the development of nutraceuticals and functional foods due to its health-promoting properties.
Wirkmechanismus
The mechanism of action of 4’-O-Methyl-(-)-epicatechin involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Enzyme Modulation: The compound can modulate the activity of enzymes involved in oxidative stress and inflammation.
Signal Transduction: It influences signaling pathways related to cell survival, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
4’-O-Methyl-(-)-epicatechin is unique compared to other similar compounds due to its specific methylation pattern, which enhances its stability and bioavailability. Similar compounds include:
Epicatechin: The parent compound, known for its antioxidant properties.
Catechin: Another flavonoid with similar health benefits but different structural features.
Quercetin: A flavonoid with strong antioxidant and anti-inflammatory properties.
Eigenschaften
CAS-Nummer |
97914-20-0 |
|---|---|
Molekularformel |
C16H16O6 |
Molekulargewicht |
304.29 g/mol |
IUPAC-Name |
(2R,3R)-2-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol |
InChI |
InChI=1S/C16H16O6/c1-21-14-3-2-8(4-12(14)19)16-13(20)7-10-11(18)5-9(17)6-15(10)22-16/h2-6,13,16-20H,7H2,1H3/t13-,16-/m1/s1 |
InChI-Schlüssel |
ZHDMPVIDHWJGTN-CZUORRHYSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)[C@@H]2[C@@H](CC3=C(C=C(C=C3O2)O)O)O)O |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2C(CC3=C(C=C(C=C3O2)O)O)O)O |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



